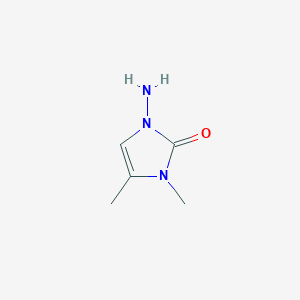
1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one, also known as ADMI, is a heterocyclic compound that belongs to the class of imidazolines. It has been extensively studied for its potential applications in various scientific fields, including synthetic chemistry, medicinal chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of alpha-2 adrenergic receptors. This results in the inhibition of the sympathetic nervous system, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to decrease blood pressure and heart rate. This compound has also been shown to have a protective effect on the liver and kidneys. In vitro studies have shown that this compound can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one in lab experiments is its relatively simple synthesis. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. This compound also has a relatively low potency, which can make it difficult to achieve significant biological effects at low concentrations.
Direcciones Futuras
There are several future directions for the study of 1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one. One potential direction is the development of more potent analogs of this compound for use as antihypertensive agents. Another potential direction is the investigation of the anticancer properties of this compound and its analogs. Additionally, the use of this compound as a ligand for the purification and characterization of proteins could be further explored.
Aplicaciones Científicas De Investigación
1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various scientific fields. In synthetic chemistry, this compound has been used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound has been investigated for its potential as an antihypertensive agent. This compound has also been studied for its potential as a corrosion inhibitor in the oil and gas industry. In biochemistry, this compound has been used as a ligand for the purification and characterization of proteins.
Propiedades
Número CAS |
170500-49-9 |
|---|---|
Fórmula molecular |
C5H9N3O |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-amino-3,4-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4-3-8(6)5(9)7(4)2/h3H,6H2,1-2H3 |
Clave InChI |
ABSQEIJAQYRRHP-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N1C)N |
SMILES canónico |
CC1=CN(C(=O)N1C)N |
Sinónimos |
2H-Imidazol-2-one,1-amino-1,3-dihydro-3,4-dimethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


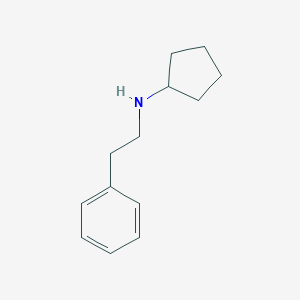
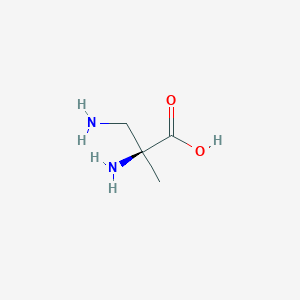
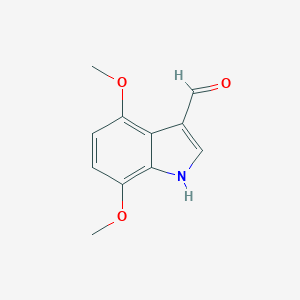
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

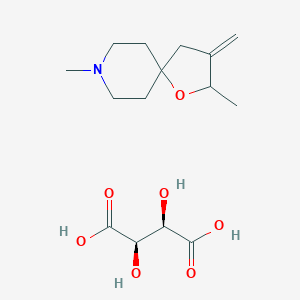
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
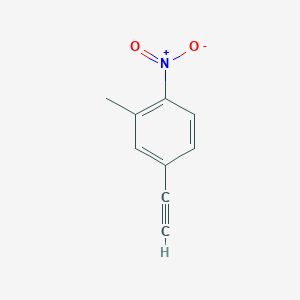

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)
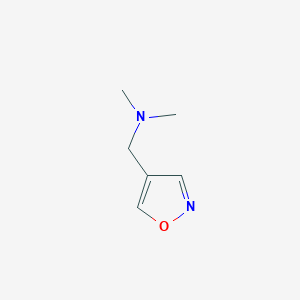
![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)